1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the phenyl groups and the urea moiety. Key steps include:
Formation of the Triazoloazepine Core: This involves cyclization reactions under acidic or basic conditions.
Attachment of Phenyl Groups: This step often employs Suzuki or Heck coupling reactions.
Formation of the Urea Moiety: This is achieved through the reaction of isocyanates with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials.
Biology and Medicine
Biochemistry: It can be used as a probe to study biochemical pathways and interactions.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Electronics: Its properties may be exploited in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **3-(2,3-DIMETHYLPHENYL)-1-(3-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- **3-(2,3-DIMETHYLPHENYL)-1-(3-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
The unique combination of the triazoloazepine core with the dimethylphenyl and methoxyphenyl groups distinguishes this compound from its analogs
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-9-7-12-21(18(17)2)29(24(30)25-19-10-8-11-20(15-19)31-3)16-23-27-26-22-13-5-4-6-14-28(22)23/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,25,30) |
InChI Key |
CFDNJTZAKZQRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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